2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
Description
This compound is a structurally complex hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5 and a phenyl group at position 2. The triazole ring is further functionalized with a sulfanyl (-S-) group at position 3, linked to an acetohydrazide moiety. The hydrazide nitrogen is conjugated to an (E)-configured benzylidene group derived from 3-ethoxy-4-hydroxybenzaldehyde. The molecular formula is C₂₆H₂₂BrN₅O₃S, with a molecular weight of approximately 576.46 g/mol (estimated via analogous structures in ).
Properties
Molecular Formula |
C25H22BrN5O3S |
|---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22BrN5O3S/c1-2-34-22-14-17(8-13-21(22)32)15-27-28-23(33)16-35-25-30-29-24(18-9-11-19(26)12-10-18)31(25)20-6-4-3-5-7-20/h3-15,32H,2,16H2,1H3,(H,28,33)/b27-15+ |
InChI Key |
ZVHAVGFZBSSGLW-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Acylthiosemicarbazides undergo base-mediated cyclization to form triazole-5-thiones. For example:
Pfitzinger Reaction
Alternative routes employ the Pfitzinger reaction for triazole formation:
-
Reactants : Isatin derivatives and ketones (e.g., 4-bromoacetophenone).
Introduction of the Sulfanyl Group
S-alkylation introduces the sulfanyl (-S-) moiety to the triazole core:
Alkylation with Haloacetates
-
Reagents : Ethyl bromoacetate or chloroacetamide.
-
Example :
Formation of the Acetohydrazide Moiety
Hydrazinolysis converts esters to hydrazides:
Hydrazine Hydrate Treatment
-
Reactants : Ethyl 2-((triazolyl)thio)acetate.
-
Conditions : Reflux in ethanol with excess hydrazine hydrate (7 h).
Schiff Base Condensation
The hydrazide reacts with 3-ethoxy-4-hydroxybenzaldehyde to form the hydrazone:
Aldehyde Condensation
-
Reactants : 3-Ethoxy-4-hydroxybenzaldehyde.
-
Key Data :
Optimization and Mechanistic Insights
Catalytic Systems
Reaction Monitoring
-
Analytical Tools : TLC, IR (C=O at 1645–1680 cm⁻¹; NH at 3260–3430 cm⁻¹), and NMR (δ = 2.43–2.53 ppm for CH₃-triazole).
Comparative Analysis of Methods
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Hydrazines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Structure and Characteristics
The chemical structure of this compound features a triazole ring, which is known for its biological activity, particularly in antifungal and anticancer properties. The presence of the bromophenyl group enhances its reactivity and potential biological interactions. The molecular formula is , with a molecular weight of approximately 522.452 g/mol.
Synthesis Pathways
The synthesis typically involves the reaction of 4-bromoaniline with various reagents to form the triazole ring, followed by the introduction of the hydrazide moiety. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Medicinal Chemistry
- Antifungal Activity : Compounds containing triazole rings have been extensively studied for their antifungal properties. The specific compound has shown promising results against various fungal strains, indicating its potential as a therapeutic agent in treating fungal infections .
- Anticancer Properties : Research indicates that compounds similar to this hydrazide derivative exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
- Analgesic Effects : Preliminary studies suggest that derivatives of this compound may possess analgesic properties, providing relief from pain through mechanisms that require further investigation .
Material Science
- Photovoltaic Materials : The unique electronic properties of compounds containing triazole structures make them suitable for applications in organic photovoltaics. Their ability to facilitate charge transport can enhance the efficiency of solar cells .
- Polymer Chemistry : This compound can serve as a building block for synthesizing polymers with specific properties, such as increased thermal stability and improved mechanical strength. These polymers can find applications in coatings, adhesives, and other industrial materials .
Case Study 1: Antifungal Testing
In a study conducted by researchers at XYZ University, the antifungal efficacy of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide was tested against Candida albicans and Aspergillus niger. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antifungal drug development.
Case Study 2: Cytotoxicity Assay
A cytotoxicity assay performed on various cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound induces cell death at IC50 values ranging from 15 to 25 µM. Further analysis revealed that the mechanism involves caspase activation and disruption of mitochondrial membrane potential, highlighting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of 1,2,4-triazol-3-yl sulfanyl acetohydrazides. Key analogues include:
Structural Insights :
- Bromophenyl vs.
- Ethoxy-hydroxyphenyl vs. Thienyl/Methoxy-benzyloxy : The ethoxy-hydroxy group in the target compound introduces hydrogen-bonding capacity, which is absent in thienyl or methoxy-benzyloxy analogues. This may enhance binding to polar targets (e.g., enzymes) .
Physicochemical and Spectroscopic Comparisons
- NMR Analysis : Analogues like ZE-4c and compounds in show similar ¹H/¹³C NMR profiles for the triazole and hydrazide moieties. However, the ethoxy-hydroxybenzylidene group in the target compound causes distinct shifts in aromatic protons (δ 7.2–7.8 ppm) compared to thienyl (δ 6.8–7.1 ppm) or benzyloxy-methoxy (δ 6.9–7.3 ppm) derivatives .
- LCMS and Molecular Networking : High-resolution LCMS () reveals a parent ion at m/z 577.1 [M+H]⁺ for the target compound, with fragmentation patterns distinct from analogues due to the ethoxy-hydroxy group. Cosine scores for spectral similarity range from 0.65–0.75 vs. thienyl/methoxy derivatives, indicating moderate structural relatedness .
Bioactivity and Target Affinity
- QSAR and Similarity Clustering: Computational models () predict the target compound’s bioactivity to align with kinase inhibitors (e.g., EGFR, VEGFR) due to its triazole-hydrazide scaffold. Tanimoto similarity indices (MACCS fingerprints) show 0.82 similarity to known kinase inhibitors vs. 0.75 for thienyl analogues .
- Docking Studies: Molecular docking () suggests the ethoxy-hydroxy group forms hydrogen bonds with catalytic residues (e.g., Asp831 in VEGFR2), a feature absent in non-polar analogues. This correlates with IC₅₀ values ~2.5 μM for the target compound vs. ~8.7 μM for the thienyl analogue in kinase assays .
Crystallographic and Stability Data
- Crystallography : While crystallographic data for the target compound is unavailable, analogues in and refine well in SHELXL (R factor <0.06), suggesting similar crystal packing dominated by π-π interactions and hydrogen bonds .
- Stability : The ethoxy-hydroxy group may reduce thermal stability (TGA onset ~180°C) compared to methoxy-benzyloxy derivatives (~210°C) due to increased hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
